

Analysis of Mipla: A Comprehensive Guide to Liquid Chromatography Methods

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Compound of Interest

Compound Name: *Mipla*

Cat. No.: *B3025821*

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Disclaimer: As "**Mipla**" is not a recognized scientific or commercial entity, this document will utilize Metformin as a representative analyte to demonstrate the requested application notes and protocols. Metformin is a widely used oral hypoglycemic agent for which numerous liquid chromatography methods have been established. The data and protocols presented here are based on published methods for Metformin and serve as a template for the analysis of a small molecule like "**Mipla**."

Application Note: Quantification of Mipla in Human Plasma using Reverse-Phase HPLC-UV

This application note details a robust and reliable method for the determination of **Mipla** (using Metformin as a proxy) in human plasma. The method employs a simple protein precipitation step for sample cleanup, followed by analysis using a reverse-phase C18 column and UV detection. This approach is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Experimental Protocols

1. Sample Preparation:

- To 200 μ L of human plasma in a microcentrifuge tube, add 400 μ L of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.

- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject 20 µL of the reconstituted sample into the HPLC system.

2. Chromatographic Conditions:

A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used for this analysis.

Parameter	Value
Column	C18, 250 x 4.6 mm, 5 µm
Mobile Phase	34% Acetonitrile, 66% Aqueous Phase (10 mM KH ₂ PO ₄ and 10 mM sodium lauryl sulfate, pH 5.2)
Flow Rate	1.3 mL/min
Column Temperature	Ambient
Detection Wavelength	233 nm
Injection Volume	20 µL
Run Time	10 minutes

Method Validation Data

The method was validated for linearity, sensitivity, accuracy, and precision according to standard guidelines.

Parameter	Result
Linearity Range	0.125 - 2.5 µg/mL
Correlation Coefficient (r ²)	> 0.995
Limit of Detection (LOD)	62 ng/mL
Limit of Quantification (LOQ)	125 ng/mL
Intra-day Precision (%RSD)	< 6.97%
Inter-day Precision (%RSD)	< 6.97%
Accuracy (%RE)	< 5.60%

Pharmacokinetic Parameters

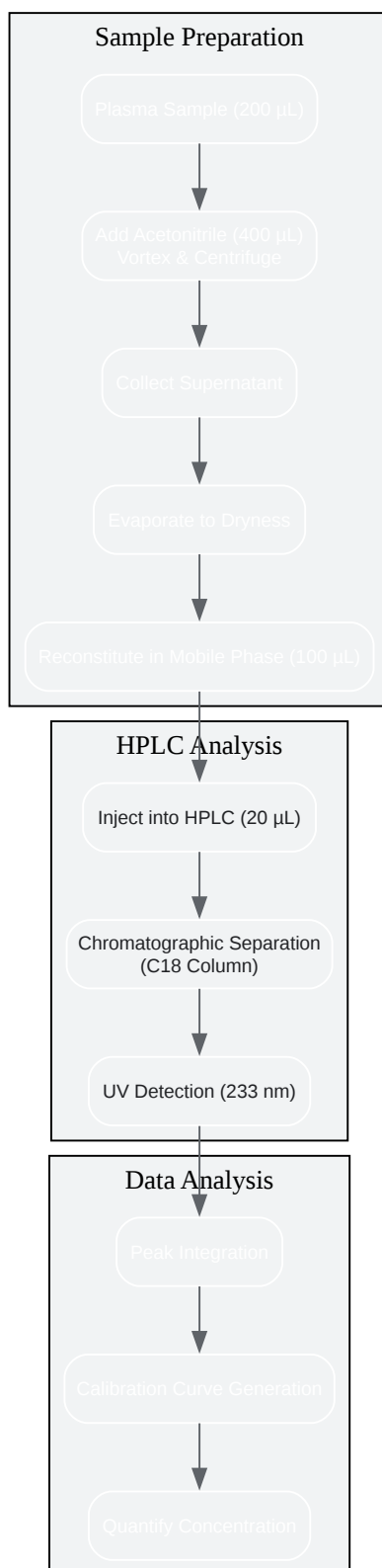
This HPLC-UV method is suitable for determining the pharmacokinetic properties of **Mipla** (as Metformin) in clinical and preclinical studies.

Parameter	Value
Bioavailability	50-60% (fasting)
Plasma Protein Binding	Negligible
Volume of Distribution (Vd)	654 ± 358 L (for 850 mg dose)
Elimination Half-life (t _{1/2})	Approximately 5 hours
Time to Peak Plasma Concentration (Tmax)	2-3 hours
Metabolism	Not metabolized
Excretion	Primarily as unchanged drug in urine

Visualizations

Experimental Workflow

The following diagram outlines the major steps in the analytical protocol for the quantification of **Mipla** in plasma.

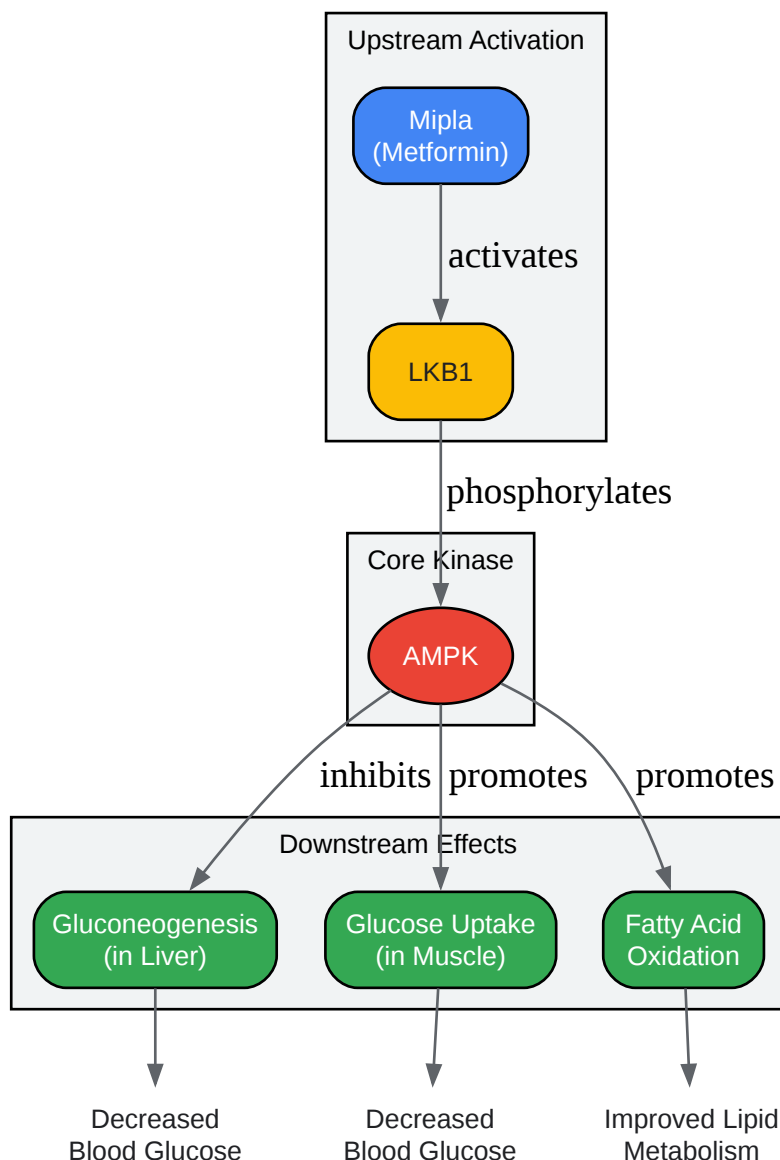


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Experimental workflow for **Mipla** analysis.

Signaling Pathway

Mipla (as Metformin) primarily acts by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.



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Simplified signaling pathway of **Mipla**.

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